1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid

Overview

Description

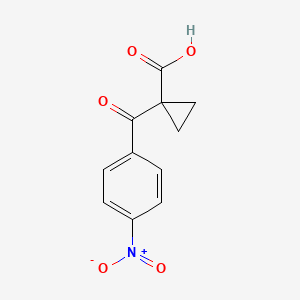

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.19 g/mol.

Preparation Methods

The synthesis of 1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring can be formed through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.

Benzoylation: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydrochloric acid, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid is characterized by its unique cyclopropane structure, which contributes to its reactivity and utility in synthesis. The presence of the nitro group enhances its electrophilic properties, making it a valuable precursor in organic synthesis.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle disruption.

- Case Study : A study demonstrated that modifications to the nitro group can enhance the selectivity of the compound towards cancer cells while minimizing toxicity to normal cells. This highlights the potential for developing targeted cancer therapies based on this compound.

Enzyme Inhibition

The compound has also been evaluated as an inhibitor of various enzymes involved in disease pathways. For instance, it has shown potential in inhibiting leukotriene C4 synthase, which is relevant for inflammatory diseases.

- Application : Inhibition of this enzyme can lead to therapeutic strategies for conditions such as asthma and allergic reactions, where leukotrienes play a crucial role.

Agrochemical Applications

This compound is being explored as a plant growth regulator. Its structural characteristics allow it to interact with plant hormones, potentially enhancing growth and yield.

- Research Findings : Experimental applications have shown improved growth rates in certain crops when treated with this compound, suggesting its utility as a biostimulant in agriculture.

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in further chemical reactions makes it a versatile building block.

- Synthesis Pathways : The synthesis of this compound can be achieved through several methods, including acylation reactions with nitrobenzoic acid derivatives. This versatility allows for modifications that can tailor the compound's properties for specific applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits specific cancer cell lines; apoptosis induction |

| Enzyme inhibition | Potential treatment for asthma via leukotriene inhibition | |

| Agrochemicals | Plant growth regulator | Enhanced crop growth observed in experimental studies |

| Synthetic Intermediate | Precursor for pharmaceuticals | Versatile building block for various chemical syntheses |

Mechanism of Action

The mechanism by which 1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules . The cyclopropane ring provides conformational rigidity, which can affect the compound’s binding to enzymes and other proteins .

Comparison with Similar Compounds

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid can be compared with other similar compounds such as:

1-(4-Nitrobenzoyl)cyclopropane: Lacks the carboxylic acid group, which affects its reactivity and applications.

1-(4-Aminobenzoyl)cyclopropanecarboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.

Cyclopropanecarboxylic acid: Lacks the benzoyl and nitro groups, making it less complex and with different reactivity.

The uniqueness of this compound lies in its combination of a cyclopropane ring, a benzoyl group, and a nitro group, which together confer specific chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a cyclopropane ring substituted with a nitrobenzoyl group. The synthesis typically involves acylation reactions where cyclopropanecarboxylic acid derivatives are reacted with 4-nitrobenzoyl chloride in the presence of a base.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including anti-inflammatory and analgesic effects. The compound's interactions with specific biological targets are crucial for its therapeutic potential.

Table 1: Summary of Biological Activities

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. For instance, studies have shown that it can inhibit soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. This inhibition leads to decreased levels of inflammatory mediators such as IL-6 and TNF-α, suggesting a pathway for its anti-inflammatory effects .

Case Studies

- Anti-inflammatory Effects : In a study examining the effects on chronic inflammatory models, this compound significantly reduced markers of inflammation in vivo, demonstrating its potential as an anti-inflammatory agent .

- Analgesic Properties : Another investigation reported the compound's efficacy in reducing pain responses in animal models, indicating its potential use in pain management therapies .

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects on specific cancer cell lines, warranting further exploration into its anticancer properties .

Properties

IUPAC Name |

1-(4-nitrobenzoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9(11(5-6-11)10(14)15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRFNFYHSBDMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.